molecular formula C18H20N6O B5575627 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide

Cat. No.: B5575627
M. Wt: 336.4 g/mol
InChI Key: VTQNERDYUGJSSA-UHFFFAOYSA-N
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Description

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16985928 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Drug Development and Mechanism of Action

Research on similar compounds often focuses on their role as modulators of specific biological pathways. For example, compounds with activity on GABAA receptors, like indiplon, are studied for their potential in treating conditions such as insomnia. These studies examine the drug's pharmacokinetics, effects on psychomotor and cognitive performance, and potential for abuse (Carter et al., 2007) Carter et al., 2007.

2. Metabolism and Excretion

Understanding how compounds are metabolized and excreted is crucial for drug development. Studies on mirabegron, for instance, provide insights into the mass balance, metabolite profiles, and routes of excretion in humans, which are critical for assessing drug safety and efficacy (Takusagawa et al., 2012) Takusagawa et al., 2012.

3. Therapeutic Applications and Safety

Research also explores the therapeutic applications of compounds and their safety profiles. For example, the use of acetaminophen in managing patent ductus arteriosus in neonates demonstrates how understanding the effects of well-known drugs can lead to new therapeutic applications (Cinteză et al., 2018) Cinteză et al., 2018.

4. Role in Disease and Potential for Prevention

Compounds that modulate specific biological pathways can have roles in disease prevention. Studies on dietary compounds and their metabolites, like heterocyclic amines from cooked meats, contribute to understanding cancer risks and mechanisms of carcinogenesis, which could inform dietary recommendations and cancer prevention strategies (Turteltaub et al., 1999) Turteltaub et al., 1999.

Mechanism of Action

The mechanism of action of pyrazole and imidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Pyrazole and imidazole derivatives, due to their broad range of chemical and biological properties, are important synthons in the development of these new drugs .

Properties

IUPAC Name

N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-14-7-10-24(23-14)17-12-16(21-13-22-17)19-8-9-20-18(25)11-15-5-3-2-4-6-15/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQNERDYUGJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.